molecular formula C14H14N2O3S B2660810 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 799782-13-1

3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2660810
CAS No.: 799782-13-1
M. Wt: 290.34
InChI Key: VMKAARREXFTFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical reagent of significant interest in medicinal and heterocyclic chemistry research. This compound features a pyrazoline core, a five-membered ring with two adjacent nitrogen atoms, which is synthetically versatile and known for a broad spectrum of biological activities. The core structure is substituted with a furan ring, a phenyl group, and a methylsulfonyl moiety, making it a valuable scaffold for the synthesis of more complex molecules. Pyrazoline derivatives are widely investigated for their diverse pharmacological properties. Research on closely related structural analogues has demonstrated that such compounds can exhibit notable antimicrobial activity against various bacterial and fungal strains . The utility of similar furan-containing pyrazolines has been proven in synthetic chemistry as a key starting material for constructing various pharmacologically important heterocycles, including thiazoles and 1,3,4-thiadiazoles . The methylsulfonyl group is a particularly valuable functional handle in organic synthesis, often influencing the compound's reactivity and physical properties. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(furan-2-yl)-2-methylsulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(11-6-3-2-4-7-11)10-12(15-16)14-8-5-9-19-14/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAARREXFTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the furan and phenyl groups, followed by the addition of the methylsulfonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced pyrazole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoline Derivatives

Compound Name Substituents (Positions) Core Structure Key Functional Groups
3-(Furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (Target) 1: -SO₂CH₃; 3: Furan-2-yl; 5: Phenyl 4,5-Dihydro-1H-pyrazole Methylsulfonyl, Furan, Phenyl
5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole 1: Unsubstituted; 3: Furan-2-yl; 5: 4-Cl-Ph 4,5-Dihydro-1H-pyrazole Furan, 4-Cl-Phenyl
1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole 1: -COCH₂Cl; 3: 4-Me-Ph; 5: Furan-2-yl 4,5-Dihydro-1H-pyrazole Chloroacetyl, 4-Methylphenyl, Furan
5-(2-Furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 1: -SO₂Ph; 3: Phenyl; 5: Furan-2-yl 4,5-Dihydro-1H-pyrazole Phenylsulfonyl, Phenyl, Furan
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 1: -CHO; 3: 4-F-Ph; 5: Phenyl 4,5-Dihydro-1H-pyrazole Aldehyde, 4-Fluorophenyl, Phenyl

Key Structural Differences and Implications

N1-Substituents: The methylsulfonyl group in the target compound (-SO₂CH₃) is more electron-withdrawing than carbaldehyde (-CHO) in compound 1 or phenylsulfonyl (-SO₂Ph) in . Chloroacetyl (-COCH₂Cl) in introduces reactivity for nucleophilic substitution, unlike the stable methylsulfonyl group.

Aryl Substitutions: The furan-2-yl group at position 3 is common in anti-inflammatory derivatives , while 4-fluorophenyl (e.g., ) may enhance metabolic stability.

Crystallographic Data :

  • Dihedral angles between the pyrazole and aryl rings in analogues range from 4.6° to 10.5° , influencing molecular planarity and crystal packing. The target compound’s dihedral angles (unreported) may affect solubility and bioavailability.

Physical and Chemical Properties

Table 3: Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C)
This compound C₁₄H₁₄N₂O₃S 298.34 Not reported
1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole C₁₆H₁₅ClN₂O₂ 302.76 Not reported
5-(2-Furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole C₁₉H₁₆N₂O₃S 352.41 Not reported
  • Solubility : Methylsulfonyl and phenylsulfonyl groups may reduce aqueous solubility compared to carbaldehyde derivatives.
  • Stability : Sulfonyl groups enhance chemical stability, making the target compound less prone to hydrolysis than chloroacetyl analogues .

Biological Activity

3-(Furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a furan ring and a methylsulfonyl group, which contribute to its biological activity. The general structure can be represented as follows:

C13H13N3O2S\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including those resistant to conventional therapies.

Case Study:
A study investigated the effects of pyrazole derivatives on BRAF(V600E) and EGFR pathways, demonstrating that certain derivatives can inhibit tumor growth significantly compared to control groups .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:
In vitro studies reported that specific pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(furan-2-yl)-pyrazoleE. coli40 µg/mL
3-(furan-2-yl)-pyrazoleStaphylococcus aureus20 µg/mL
3-(furan-2-yl)-pyrazoleAspergillus niger30 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The presence of the methylsulfonyl group enhances binding affinity to enzymes involved in inflammatory pathways and cancer progression.

Interaction with Enzymes

Research indicates that pyrazole derivatives may act as inhibitors of cyclooxygenase (COX) enzymes and other key players in inflammatory responses. The sulfonamide moiety is particularly effective in modulating enzyme activity through competitive inhibition.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole?

The compound can be synthesized via a cyclocondensation reaction between a β-ketoester derivative (e.g., ethyl acetoacetate) and phenylhydrazine, followed by functionalization. Key steps include:

  • Cyclization : Reacting ethyl 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate with phenylhydrazine under acidic conditions to form the pyrazoline core .
  • Sulfonylation : Introducing the methylsulfonyl group using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to target the N1 position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the structure of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the methylsulfonyl group typically appears as a singlet at ~3.3 ppm (1H^1H) and ~40 ppm (13C^{13}C) .
  • X-ray crystallography : Resolve the dihedral angles between the furan, phenyl, and pyrazoline rings to confirm stereochemistry. Monoclinic crystal systems (space group P21/c) are common for similar pyrazoline derivatives .
  • IR spectroscopy : Identify characteristic bands for sulfonyl (1150–1300 cm1^{-1}) and C=N (1600 cm1^{-1}) groups .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Stability : Stable at room temperature under inert atmospheres. Degradation occurs under prolonged UV exposure or strong acidic/basic conditions. Store at −20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases, where the methylsulfonyl group may interact with hydrophobic pockets. Use AutoDock Vina with PyMOL visualization .
  • MD simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) to evaluate bioavailability .

Q. What strategies resolve contradictions in reported biological activities of pyrazoline derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methylsulfonyl vs. trifluoromethyl) on bioactivity. For example, methylsulfonyl enhances COX-2 inhibition, while trifluoromethyl may improve metabolic stability .
  • Dose-response assays : Use IC50_{50} values from enzyme inhibition (e.g., COX-2) or cell viability (MTT assay) to quantify potency discrepancies .
  • Meta-analysis : Review pharmacological data from analogs (e.g., 1,3-diphenylpyrazolines) to identify trends in anti-inflammatory or anticancer activity .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?

  • Cyclic voltammetry : Identify oxidation peaks (~1.2 V vs. Ag/AgCl) corresponding to furan ring oxidation, which may generate reactive intermediates .
  • EPR spectroscopy : Detect radical species formed during oxidation, such as furan-derived radicals, using spin-trapping agents (e.g., DMPO) .
  • HPLC-MS : Monitor degradation products (e.g., sulfonic acid derivatives) to propose degradation pathways .

Methodological Recommendations

Q. How to design a robust assay for evaluating this compound’s kinase inhibitory activity?

  • Kinase panel screening : Use ADP-Glo™ assays across a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM concentration .
  • Selectivity profiling : Compare inhibition rates against off-target kinases (IC50_{50} ratios >10 indicate selectivity) .
  • Cellular validation : Confirm activity in A549 (lung cancer) or HEK293T cells via Western blotting for phosphorylated targets .

Q. What analytical techniques optimize reaction yield during scale-up synthesis?

  • In situ monitoring : Use FT-IR or ReactIR to track intermediate formation (e.g., hydrazone intermediates) .
  • DoE optimization : Vary temperature (60–100°C), solvent (toluene vs. ethanol), and catalyst (p-TsOH) to maximize yield via response surface methodology .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.